6-Bromoimidazo[1,2-a]pyrimidin-3-amine
CAS No.:
Cat. No.: VC17428293
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN4 |
|---|---|
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 6-bromoimidazo[1,2-a]pyrimidin-3-amine |
| Standard InChI | InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2 |
| Standard InChI Key | GYJHLPWFPBVTOW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N2C=C(C=NC2=N1)Br)N |
Introduction
Structural and Physicochemical Properties
The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key structural attributes include:
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Bromine substitution at the 6th position, influencing electronic distribution and reactivity.
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Amino group at the 3rd position, enabling hydrogen bonding and nucleophilic interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₇H₆BrN₃ |
| Molecular weight | 212.05 g/mol |
| IUPAC name | 6-bromoimidazo[1,2-a]pyridin-3-amine |
| Topological polar surface area | 56.2 Ų |
| LogP | 1.66 |
X-ray crystallographic studies of analogous structures reveal planar geometry, facilitating π-π stacking interactions with biological targets. The bromine atom induces substantial deshielding effects in ¹H NMR spectra, with characteristic couplings between H-5 (δ 7.8 ppm) and H-7 (δ 8.2 ppm).
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves a two-step, one-pot protocol:
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Intermediate formation: 2-Aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80°C to generate an enamine intermediate.
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Cyclization: Treatment with α-bromoacetophenone derivatives in isopropyl alcohol yields the target compound (60–78% yield).
Critical parameters affecting yield:
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Solvent polarity (optimal in i-PrOH vs. MeOH)
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Temperature control during cyclization (80°C ± 2°C)
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Stoichiometric ratio of 2-aminopyridine to bromoketone (1:1.2)
Industrial Production Challenges
Scale-up efforts face three main hurdles:
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Purification complexity: Brominated byproducts require gradient elution chromatography.
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Catalyst cost: Palladium-based systems in cross-coupling steps increase production expenses.
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Waste management: Bromide ion disposal mandates specialized neutralization protocols.
Biological Activity and Mechanism
Anticancer Effects
Derivatives demonstrate cell line-specific cytotoxicity:
Table 2: Cytotoxicity Profiles
| Derivative | Cell Line | IC₅₀ (μM) | Target Pathway |
|---|---|---|---|
| 8-Methyl | HeLa | 25 | p53 reactivation |
| 2-Naphthyl | MDA-MB-231 | 6.25 | STAT3/NF-κB inhibition |
| 4-SO₂Me-phenyl | A549 | 150 | COX-2 selective |
Mechanistic studies identify dual modulation of:
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E2F transcription factors: Promotes G1-S phase transition in p53-mutant cells.
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TGF-β signaling: Inhibits SMAD2/3 phosphorylation at EC₅₀ = 3.2 μM.
Antimicrobial Activity
Against Gram-positive pathogens:
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S. aureus: MIC = 12.5 μg/mL (vs. 50 μg/mL for vancomycin).
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E. faecalis: Disrupts cell wall biosynthesis via Enoyl-ACP reductase binding.
Materials Science Applications
Optoelectronic Properties
The conjugated system exhibits:
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Absorption maxima: 320 nm (ε = 12,500 M⁻¹cm⁻¹)
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Emission quantum yield: Φ = 0.42 in thin-film OLED configurations.
Catalytic Applications
As ligand in Pd-catalyzed cross-couplings:
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Suzuki-Miyaura reactions: 92% yield with aryl boronic acids
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Buchwald-Hartwig aminations: TON = 1,450.
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
| Compound | Bromine Position | Key Activity Difference |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | 3 | 10-fold lower COX-2 selectivity |
| Imidazo[1,2-a]pyrazin-3-amine | N/A | Enhanced kinase inhibition |
The 6-bromo substitution confers three advantages:
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Improved metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for non-brominated analog).
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Enhanced halogen bonding with protein targets (ΔG = -8.2 kcal/mol).
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Red-shifted absorption for optoelectronic uses.
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